molecular formula C22H16N2O2 B14236346 Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis- CAS No. 479200-05-0

Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-

Cat. No.: B14236346
CAS No.: 479200-05-0
M. Wt: 340.4 g/mol
InChI Key: PHDMHBRMQGDFJK-UHFFFAOYSA-N
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Description

Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- is a complex organic compound that features a bipyridine moiety linked to phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- typically involves the coupling of bipyridine with phenol derivatives. One common method is the Friedel-Crafts hydroxylation, where bipyridine is reacted with phenol in the presence of a catalyst such as aluminum chloride (AlCl₃). Another method involves the hydrolysis of aryl halides, where haloaromatic compounds are treated with a strong base like sodium hydroxide (NaOH) to yield the desired phenol derivative .

Industrial Production Methods

On an industrial scale, the production of phenol derivatives often employs the cumene process. In this process, cumene (isopropylbenzene) is oxidized in the presence of air to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone . This method is efficient and widely used in the large-scale production of phenol compounds.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄)

    Electrophilic Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro-phenols, sulfonated phenols, halogenated phenols

Mechanism of Action

The mechanism of action of Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers to form chelates. These complexes exhibit unique electronic properties due to metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their applications in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- is unique due to the presence of phenol groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong metal-ligand interactions and specific electronic properties .

Properties

CAS No.

479200-05-0

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-[6-[5-(3-hydroxyphenyl)pyridin-2-yl]pyridin-3-yl]phenol

InChI

InChI=1S/C22H16N2O2/c25-19-5-1-3-15(11-19)17-7-9-21(23-13-17)22-10-8-18(14-24-22)16-4-2-6-20(26)12-16/h1-14,25-26H

InChI Key

PHDMHBRMQGDFJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)O

Origin of Product

United States

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